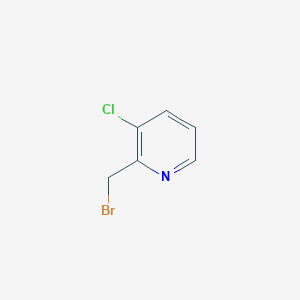

2-(Bromomethyl)-3-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDFDJYHNRNJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625891 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-76-5 | |

| Record name | 2-(Bromomethyl)-3-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Analytical Significance of 2-(Bromomethyl)-3-chloropyridine

An In-depth Technical Guide to the Mass Spectrometric Analysis of 2-(Bromomethyl)-3-chloropyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(Bromomethyl)-3-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the principles, experimental protocols, and expected fragmentation patterns of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Our focus is on the causality behind methodological choices, ensuring a deep, practical understanding of how to achieve robust and reliable characterization.

2-(Bromomethyl)-3-chloropyridine (C₆H₅BrClN) is a halogenated pyridine derivative whose reactivity makes it a valuable building block in organic synthesis.[1][2] Its structure, featuring both a chloro- and a bromomethyl-substituent, presents a unique and highly characteristic signature in mass spectrometry. Accurate mass spectrometric analysis is critical for confirming its identity, assessing its purity, and monitoring its presence in reaction mixtures or final products. This guide will explore the complementary roles of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization in the complete structural elucidation of this compound.

Foundational Principles: Isotopic Composition and Its Mass Spectrometric Implications

A fundamental aspect of analyzing 2-(Bromomethyl)-3-chloropyridine is understanding the natural isotopic abundances of its two halogen atoms: chlorine and bromine. This is the cornerstone of its identification.

-

Chlorine Isotopes: Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (≈75.77%) and ³⁷Cl (≈24.23%), with a mass difference of approximately 2 Da. This results in a characteristic isotopic pattern where a fragment containing one chlorine atom will exhibit an (M) peak and an (M+2) peak in a roughly 3:1 intensity ratio.[3][4]

-

Bromine Isotopes: Bromine also has two stable isotopes with nearly equal abundance: ⁷⁹Br (≈50.69%) and ⁸¹Br (≈49.31%).[5] Consequently, any fragment containing one bromine atom will show an (M) peak and an (M+2) peak of almost equal intensity (approximately 1:1 ratio).[5]

When combined in one molecule, these isotopes create a highly distinctive cluster for the molecular ion and any halogen-containing fragments, serving as a definitive confirmation of their elemental composition. The molecular ion of 2-(Bromomethyl)-3-chloropyridine will exhibit a complex isotopic pattern with peaks at M, M+2, and M+4, arising from the various combinations of (³⁵Cl, ⁷⁹Br), (³⁷Cl, ⁷⁹Br), (³⁵Cl, ⁸¹Br), and (³⁷Cl, ⁸¹Br).

Table 1: Physicochemical and Isotopic Properties of 2-(Bromomethyl)-3-chloropyridine

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [2] |

| CAS Number | 1227515-76-5 | [1][2] |

| Average Molecular Weight | 206.47 g/mol | [2] |

| Monoisotopic Mass | 204.92939 Da | [2] |

| Key Isotope Masses | ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br | |

| Predicted M, M+2, M+4 Ratio | Approx. 77:100:24 |

Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization is a high-energy ("hard") ionization technique that induces significant and reproducible fragmentation.[6] This makes it exceptionally powerful for structural elucidation by creating a unique "fingerprint" mass spectrum for a given compound. It is the standard ionization method for GC-MS.

Expected Fragmentation Pathways under Electron Ionization

Upon entering the ion source and being struck by 70 eV electrons, 2-(Bromomethyl)-3-chloropyridine will ionize and fragment through several predictable pathways driven by the stability of the resulting ions and neutral losses.

-

Benzylic Cleavage (Loss of •Br): The most favorable fragmentation is the loss of a bromine radical (•Br) from the molecular ion. This is due to the formation of a highly stable, resonance-stabilized 3-chloro-2-pyridinylmethyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

-

Loss of •Cl: Cleavage of the chlorine atom from the aromatic ring is also possible, though generally less favorable than the loss of the benzylic bromine.

-

Loss of the Side Chain (Loss of •CH₂Br): Alpha-cleavage resulting in the loss of the bromomethyl radical to yield a 3-chloropyridinium ion.

-

Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, although these fragments will be of lower mass and intensity.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-(Bromomethyl)-3-chloropyridine | C6H5BrClN | CID 22472927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Reactivity Profile of 2-(Bromomethyl)-3-chloropyridine

Abstract

2-(Bromomethyl)-3-chloropyridine is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring two distinct electrophilic centers—a highly reactive "benzylic-like" bromomethyl group and a less reactive chloro-substituted pyridine ring—renders it a versatile and strategic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity profile of this compound, detailing the chemoselectivity of its reaction sites. We will explore nucleophilic substitution at the side chain, metal-catalyzed cross-coupling reactions at the pyridine core, and provide field-proven experimental protocols. The causality behind experimental choices and the strategic application of this intermediate in drug development are emphasized to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of its synthetic utility.

Introduction: A Molecule of Dichotomous Reactivity

Pyridine and its derivatives are foundational scaffolds in numerous FDA-approved drugs and biologically active compounds.[1][2] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug discovery. 2-(Bromomethyl)-3-chloropyridine (Figure 1) presents a fascinating case of dichotomous reactivity.

The molecule possesses two primary sites for chemical modification:

-

The C2-Bromomethyl Group : This primary alkyl bromide is attached to a pyridine ring, making it analogous to a benzylic halide. This position is highly activated towards nucleophilic substitution (SN2) reactions due to the ability of the aromatic ring to stabilize the transition state.[3][4]

-

The C3-Chloro Group : This chlorine atom is directly attached to the electron-deficient pyridine ring. While less reactive than the bromomethyl group, this site is amenable to functionalization through nucleophilic aromatic substitution (SNAr) under more forcing conditions or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

This inherent difference in reactivity allows for a high degree of selective functionalization, making 2-(bromomethyl)-3-chloropyridine a valuable intermediate for building molecular complexity in a controlled, stepwise manner.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-3-chloropyridine

| Property | Value | Source |

| CAS Number | 1227515-76-5 | [5] |

| Molecular Formula | C₆H₅BrClN | [5] |

| Molecular Weight | 206.47 g/mol | [5] |

| IUPAC Name | 2-(bromomethyl)-3-chloropyridine | [5] |

| SMILES | C1=CC(=C(N=C1)CBr)Cl | [5] |

Synthesis of the Precursor: 3-Chloro-2-methylpyridine

The direct synthesis of 2-(bromomethyl)-3-chloropyridine typically begins with the corresponding methyl-substituted pyridine, 3-chloro-2-methylpyridine. A common synthetic strategy involves the construction of the pyridine ring followed by chlorination. One plausible, multi-step synthesis is outlined below, drawing from established methodologies for pyridine synthesis.[6][7]

Once 3-chloro-2-methylpyridine is obtained, the final transformation to 2-(bromomethyl)-3-chloropyridine is achieved via a free-radical bromination of the benzylic-like methyl group.[4]

Experimental Protocol: Benzylic Bromination

-

Setup : To a solution of 3-chloro-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS) (1.0-1.1 eq).

-

Initiation : Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction : Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2-(bromomethyl)-3-chloropyridine.

The Reactivity Landscape: A Tale of Two Sites

The synthetic utility of 2-(bromomethyl)-3-chloropyridine stems from the ability to selectively target its two electrophilic centers.

High-Reactivity Zone: The Bromomethyl Group (SN2 Reactions)

The C-Br bond of the bromomethyl group is the most reactive site. It readily undergoes bimolecular nucleophilic substitution (SN2) with a wide variety of nucleophiles.[8][9] The reaction proceeds via a concerted, single-step mechanism involving backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.

Common Nucleophilic Substitutions:

-

With N-Nucleophiles (Amines, Anilines, Heterocycles) : Formation of C-N bonds is fundamental in medicinal chemistry.[10]

-

With O-Nucleophiles (Alcohols, Phenols) : Leads to the formation of ethers, which are common motifs in drug molecules.

-

With S-Nucleophiles (Thiols) : Forms thioethers, important for introducing sulfur-containing functionalities.

-

With Other Nucleophiles : Cyanide (for chain extension), azide (precursor to amines), and selenocyanate (to introduce selenium pharmacophores) are also effective nucleophiles.[11]

Table 2: Representative SN2 Reactions and Conditions

| Nucleophile | Product Type | Typical Base | Solvent | Temperature |

| Primary/Secondary Amine | Substituted Amine | K₂CO₃, Et₃N | DMF, CH₃CN | RT to 50 °C |

| Phenol | Aryl Ether | K₂CO₃, NaH | Acetone, DMF | RT to 60 °C |

| Thiol | Thioether | NaH, Cs₂CO₃ | THF, DMF | 0 °C to RT |

| Sodium Azide | Azide | N/A | DMSO/H₂O | RT |

| Potassium Cyanide | Nitrile | N/A | Ethanol/H₂O | Reflux |

Experimental Protocol: General SN2 Reaction with a Phenol

-

Setup : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq) in anhydrous DMF.

-

Deprotonation : Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

-

Addition : Add a solution of 2-(bromomethyl)-3-chloropyridine (1.0-1.1 eq) in anhydrous DMF dropwise to the mixture.

-

Reaction : Stir the reaction at room temperature or heat gently (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.

-

Work-up : Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Lower-Reactivity Zone: The Pyridine Ring (Cross-Coupling Reactions)

The C-Cl bond at the C3 position of the pyridine ring is significantly less reactive towards classical nucleophilic substitution. However, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[12]

A. Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl chloride with an organoboron species (typically a boronic acid or ester) to form a C-C bond.[13][14] This reaction is widely used to synthesize biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup : Combine the 3-chloropyridine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a flask.

-

Solvent : Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction : Heat the mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up : Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification : Dry, concentrate, and purify the crude product by column chromatography.

B. Sonogashira Coupling

The Sonogashira reaction is used to form a C-C bond between an aryl halide and a terminal alkyne, a key transformation for synthesizing conjugated systems.[15][16][17] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Experimental Protocol: Sonogashira Coupling

-

Setup : To a degassed solution of the 3-chloropyridine derivative (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., Et₃N or diisopropylamine).

-

Reaction : Stir the mixture at room temperature or with gentle heating under an inert atmosphere.

-

Work-up : After completion, filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate.

-

Purification : Purify the residue by column chromatography.

Strategic Application in Drug Discovery

The orthogonal reactivity of 2-(bromomethyl)-3-chloropyridine makes it a powerful tool for building libraries of complex molecules for high-throughput screening. A typical synthetic workflow would involve:

-

Step 1 (SN2) : Functionalize the highly reactive bromomethyl position with a diverse set of nucleophiles (amines, phenols, etc.) to build a library of intermediates.

-

Step 2 (Cross-Coupling) : Take the products from Step 1 and subject them to a cross-coupling reaction (e.g., Suzuki) at the C3-chloro position using a library of boronic acids.

This two-step diversification strategy allows for the rapid generation of a large number of structurally distinct compounds from a single, versatile starting material. The resulting molecules, featuring a substituted aminomethyl or ether linkage at C2 and a new aryl or heteroaryl group at C3, are rich in pharmacophores commonly found in kinase inhibitors and other targeted therapies.[1]

Conclusion

2-(Bromomethyl)-3-chloropyridine is a synthetically valuable intermediate characterized by two electrophilic sites of distinct and predictable reactivity. The high susceptibility of the bromomethyl group to SN2 reactions allows for facile introduction of a wide range of functional groups under mild conditions. In contrast, the more robust C-Cl bond on the pyridine ring serves as a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of key C-C and C-N bonds. This orthogonal reactivity profile provides chemists with a reliable and strategic platform for the stepwise construction of complex, drug-like molecules. A thorough understanding of this reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-(Bromomethyl)-3-chloropyridine | C6H5BrClN | CID 22472927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Utility of 2-(Bromomethyl)-3-chloropyridine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Introduction: The Architectural Significance of 2-(Bromomethyl)-3-chloropyridine

In the landscape of modern agrochemical discovery, the strategic incorporation of halogenated pyridine moieties is a well-established approach to enhancing biological efficacy and metabolic stability. 2-(Bromomethyl)-3-chloropyridine has emerged as a pivotal building block in this context. Its value lies in the distinct reactivity of its two key functional groups: the highly electrophilic bromomethyl group at the 2-position and the chloro-substituted pyridine ring. This dual functionality allows for the sequential and controlled introduction of complex molecular fragments, making it a versatile intermediate in the synthesis of a new generation of insecticides and other crop protection agents. The 3-chloro-pyridinylmethyl scaffold is a recognized pharmacophore in several modern insecticides, underscoring the industrial relevance of this intermediate.

The primary synthetic utility of 2-(Bromomethyl)-3-chloropyridine, which will be the focus of these application notes, is the facile displacement of the bromide in nucleophilic substitution reactions. The benzylic-like nature of the bromomethyl group renders it highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is the cornerstone of its application in constructing the complex molecular architectures required for potent biological activity.

Application Note I: Synthesis of Isoxazoline Insecticides - The Case of Isocycloseram (VERDRAXAN™)

The isoxazoline class of insecticides represents a significant advancement in pest control, acting as potent modulators of the insect GABA-gated chloride channel.[1] Isocycloseram, a recently developed insecticide by Syngenta, exemplifies this class and its synthesis can be achieved utilizing 2-(halomethyl)-3-chloropyridine intermediates. The protocols detailed below are derived from the principles and examples outlined in the patent literature for the synthesis of isocycloseram and related compounds, demonstrating the practical application of 2-(Bromomethyl)-3-chloropyridine.

Causality of Experimental Design

The core of the synthetic strategy is the formation of a crucial ether linkage between the 3-chloro-pyridinylmethyl moiety and a pyrazole intermediate. This is achieved via a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction. The bromomethyl group of 2-(Bromomethyl)-3-chloropyridine serves as an excellent electrophile. The choice of a suitable base is critical to deprotonate the hydroxyl group of the pyrazole intermediate, thereby generating a potent nucleophile. A non-nucleophilic, inorganic base such as potassium carbonate is often preferred to avoid side reactions. The selection of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is instrumental in solvating the cationic species and accelerating the rate of the SN2 reaction.

Experimental Protocol: Synthesis of a Key Isocycloseram Intermediate

This protocol describes the N-alkylation of a pyrazole intermediate with 2-(Bromomethyl)-3-chloropyridine, a key step in the synthesis of isocycloseram analogues.

Materials:

-

1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

-

2-(Bromomethyl)-3-chloropyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole hydroxyl group.

-

Add a solution of 2-(Bromomethyl)-3-chloropyridine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and maintain stirring for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((3-chloro-2-(bromomethyl)pyridin-2-yl)oxy)-1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole.

Data Summary

| Parameter | Value/Condition | Rationale |

| Nucleophile | 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | Core structural component of the target insecticide. |

| Electrophile | 2-(Bromomethyl)-3-chloropyridine | Provides the essential 3-chloro-pyridinylmethyl moiety. |

| Base | Potassium Carbonate (K₂CO₃) | Efficiently deprotonates the pyrazole -OH without introducing competing nucleophiles. |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 60°C | Provides sufficient activation energy for the reaction without promoting decomposition. |

| Typical Yield | 70-90% (Reported in analogous syntheses) | Reflects the efficiency of the SN2 reaction with this substrate. |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for a key Isocycloseram intermediate.

Application Note II: General Synthesis of Pyridyl Ether and Thioether Agrochemical Scaffolds

The high reactivity of the bromomethyl group in 2-(Bromomethyl)-3-chloropyridine makes it an ideal substrate for creating a diverse library of potential agrochemicals through the introduction of various ether and thioether linkages. This approach is a cornerstone of combinatorial chemistry in agrochemical discovery, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Causality of Experimental Design

The synthesis of pyridyl ethers and thioethers from 2-(Bromomethyl)-3-chloropyridine also proceeds via an SN2 mechanism. The key is the generation of a potent oxygen or sulfur nucleophile from a corresponding phenol or thiol.

-

Choice of Base: For phenols, a moderately strong base like potassium carbonate is sufficient to generate the phenoxide nucleophile. For thiols, which are more acidic, a weaker base such as triethylamine (Et₃N) can often be used to generate the thiolate in situ. The choice of a non-nucleophilic base is paramount to prevent it from competing with the primary nucleophile in reacting with the electrophilic bromomethyl group.

-

Solvent Selection: Polar aprotic solvents such as acetonitrile or DMF are ideal as they effectively solvate the cation of the base (e.g., K⁺) while not solvating the nucleophile as strongly as protic solvents would. This "naked" nucleophile is more reactive, leading to faster reaction rates.

-

Temperature Control: These reactions are often exothermic and can typically be run at or slightly above room temperature. Gentle heating may be required to drive the reaction to completion, but excessive temperatures should be avoided to minimize the formation of byproducts.

General Protocol for the Synthesis of a 3-Chloro-2-pyridylmethyl Thioether

This protocol provides a general method for the reaction of 2-(Bromomethyl)-3-chloropyridine with a thiol to form a thioether, a common scaffold in various biologically active molecules.

Materials:

-

A substituted thiol (e.g., 4-chlorothiophenol)

-

2-(Bromomethyl)-3-chloropyridine

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the substituted thiol (1.0 equivalent) in anhydrous acetonitrile.

-

Add the base (1.2 equivalents of triethylamine or potassium carbonate) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of 2-(Bromomethyl)-3-chloropyridine (1.05 equivalents) in anhydrous acetonitrile dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or recrystallization to obtain the pure thioether product.

Data Summary for Representative Nucleophilic Substitutions

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| 4-Nitrophenol | K₂CO₃ | DMF | 25-50 | 8-12 |

| 4-Chlorothiophenol | Et₃N | Acetonitrile | 25 | 12-18 |

| 1H-1,2,4-Triazole | NaH | THF | 0-25 | 4-8 |

| Ethylenediamine | K₂CO₃ | Ethanol | 50 | 6-10 |

Visualization of General Synthetic Transformations

Caption: General workflow for SN2 reactions of 2-(Bromomethyl)-3-chloropyridine.

Conclusion

2-(Bromomethyl)-3-chloropyridine is a high-value intermediate for the agrochemical industry due to its inherent reactivity and the desirable properties of the resulting 3-chloro-pyridinylmethyl-containing compounds. The protocols and principles outlined in these application notes demonstrate its utility in the synthesis of complex, high-value agrochemicals like isocycloseram, as well as its broader applicability in the creation of diverse molecular libraries for SAR studies. A thorough understanding of the principles of nucleophilic substitution is key to leveraging the full potential of this versatile building block in the development of next-generation crop protection solutions.

References

- Syngenta Crop Protection AG. (2024). Isocycloseram formulation. U.S.

- Syngenta Crop Protection AG. (2022). Formulation d'isocycloséram.

- Cassayre, J., et al. (2020). The discovery of isocycloseram: A novel isoxazoline insecticide. In Synthesis of Crop Protection Products (pp. 431-447). American Chemical Society.

-

Cassayre, J., et al. (2021). The discovery of isocycloseram: A novel isoxazoline insecticide. Request PDF. [Link]

- CN105198802A. (2015). Preparation method of 2-methyl-3-bromopyridine.

-

Glover, A. (1887). Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. PubMed. [Link]

-

Educational Innovations and Emerging Technologies. (2024). Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole. [Link]

-

ENAO Chemical Co., Ltd. 2-Bromo-5-(bromomethyl)-3-chloropyridine CAS NO.951652-97-4. [Link]

- EP1140845A1. (2001). Substituted pyridine herbicides.

-

Chang, F., et al. (2014). Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Chloromethyl)furfural. Journal of Agricultural and Food Chemistry, 62(2), 476-480. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 127-144. [Link]

-

Syngenta Crop Protection LLC. (2023). Agrochemical compounds. Justia Patents. [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Syngenta Participations AG. (2022). Insect pest bait composition with isocycloseram and method for controlling insect pests.

-

Asian Journal of Chemistry. (2013). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

-

Chang, F., et al. (2014). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed. [Link]

-

ResearchGate. (2014). Enantioselective Synthesis of Trifluoromethyl-Substituted 2-Isoxazolines: Asymmetric Hydroxylamine/Enone Cascade Reaction. [Link]

-

Nalla, V., et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(vi), 202311954. [Link]

- CN103030598A. (2013). Method for preparing strobilurin fungicide.

- CN101648904B. (2012). Synthesis method of 2,3-difluoro-5-chloropyridine.

- Gharda Chemicals Limited. (2025). A synergistic insecticidal composition.

- Syngenta Crop Protection AG. (2024). Isocycloseram formulation.

Sources

Mastering Regioselectivity in the Reactions of Substituted Bromomethylpyridines: Principles and Protocols

An Application Guide for Researchers

Abstract

Substituted pyridines are foundational scaffolds in modern pharmaceuticals and functional materials.[1][2][3][4] Among the most versatile synthons for their elaboration are substituted bromomethylpyridines, which possess dual reactive sites: the electrophilic carbon of the bromomethyl group and the electron-deficient pyridine ring. This duality presents both a synthetic opportunity and a significant challenge—controlling the regioselectivity of subsequent reactions. This guide provides an in-depth exploration of the factors governing regioselective reactions of these building blocks, offering field-proven insights and detailed, self-validating protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The Duality of Reactivity: A Mechanistic Overview

Substituted bromomethylpyridines are bifunctional electrophiles. Understanding the electronic and steric nature of each reactive site is paramount to predicting and controlling reaction outcomes.

-

The Bromomethyl Group (C(sp³)-Br): This is a benzylic-like halide. The C-Br bond is polarized, rendering the methylene carbon highly susceptible to nucleophilic attack via an Sₙ2 mechanism . Its reactivity is primarily governed by the stability of the transition state, which is influenced by steric hindrance around the methylene group.

-

The Pyridine Ring (C(sp²)-X): The electronegative nitrogen atom significantly reduces the electron density of the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions.[5][6] This makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) , especially if a suitable leaving group (like a halogen) is present at these activated positions. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[5]

The central challenge is to direct a reagent to react selectively at one site while leaving the other untouched.

Caption: Dual reactivity pathways in substituted bromomethylpyridines.

The Pillars of Regiocontrol: Causality Behind Selectivity

Achieving high regioselectivity is not a matter of chance; it is the result of a deliberate manipulation of steric, electronic, and systemic variables.

-

Electronic Effects of Ring Substituents: The electronic nature of other groups on the pyridine ring profoundly impacts the relative electrophilicity of the two reactive sites.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups further decrease electron density on the pyridine ring, strongly activating it towards SₙAr at the C2 and C4 positions.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups increase electron density on the ring, deactivating it for SₙAr and thereby promoting reactions at the bromomethyl side chain by default.[7]

-

-

Steric Hindrance: Bulky substituents adjacent to a potential reaction site can sterically shield it, directing the incoming nucleophile to a more accessible position.[5] For instance, a large group at C3 will hinder attack at both C2 and C4, potentially favoring the more exposed bromomethyl group.

-

Reaction Conditions:

-

Nucleophile/Base Choice: "Hard" nucleophiles (e.g., RO⁻, OH⁻) often favor reaction at the more electron-deficient ring positions (SₙAr), while "soft," more polarizable nucleophiles (e.g., RS⁻, CN⁻) typically show a higher propensity for the Sₙ2 reaction at the softer electrophilic carbon of the bromomethyl group.

-

Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) are excellent for Sₙ2 and SₙAr reactions as they solvate the cation while leaving the nucleophile relatively free and highly reactive. Less polar solvents may favor one pathway over another by differentially stabilizing the transition states.[5]

-

Temperature: Many reactions are run at low temperatures to achieve kinetic control, favoring the pathway with the lowest activation energy. At higher temperatures, a thermodynamically more stable product may be formed, which can sometimes be a different regioisomer.[8]

-

Catalyst and Ligands (for Cross-Coupling): In palladium-catalyzed reactions, the choice of catalyst and ligands is critical. The oxidative addition of Pd(0) into a C-Br bond is the key selectivity-determining step.[9] Oxidative addition is generally much faster for C(sp²)-Br bonds (on the ring) than for C(sp³)-Br bonds (the bromomethyl group).[7] This intrinsic electronic preference forms the basis for highly regioselective cross-coupling on the pyridine ring.

-

Caption: Key factors governing regiochemical outcomes.

Application Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for monitoring and characterization to ensure the desired regioselectivity is achieved.

Protocol 1: Regioselective Sₙ2 Reaction at the Bromomethyl Group

This protocol details the synthesis of a benzyl ether, selectively targeting the bromomethyl side chain while leaving a halogen on the pyridine ring untouched. This is achieved by using a soft nucleophile under mild conditions.

Objective: Synthesize 2-chloro-4-(methoxymethyl)pyridine from 2-chloro-4-(bromomethyl)pyridine.

Materials:

-

2-chloro-4-(bromomethyl)pyridine (1.0 equiv)

-

Sodium methoxide (NaOMe), 25 wt% solution in methanol (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-(bromomethyl)pyridine and anhydrous THF (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Add the sodium methoxide solution dropwise over 15 minutes. Causality: A slow, cold addition minimizes potential side reactions and ensures the reaction remains selective for the more kinetically favored Sₙ2 pathway.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material and the appearance of a new, higher Rf spot indicates reaction completion.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: Purify the crude product by flash column chromatography. Confirm the structure and regioselectivity of the product by ¹H NMR (look for the characteristic singlet of the -OCH₃ group and the benzylic -CH₂- protons) and Mass Spectrometry.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the highly selective coupling at a C(sp²)-Br bond on the pyridine ring, leveraging the intrinsic reactivity difference in the palladium catalytic cycle.

Objective: Synthesize 2-(4-methoxyphenyl)-5-(bromomethyl)pyridine from 2-bromo-5-(bromomethyl)pyridine.

Materials:

-

2-bromo-5-(bromomethyl)pyridine (1.0 equiv)

-

4-methoxyphenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)[7]

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Caption: Workflow for Regioselective Suzuki-Miyaura Coupling.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-bromo-5-(bromomethyl)pyridine, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

-

Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times. Add the degassed 4:1 dioxane/water mixture via syringe. Causality: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and render it inactive.[9]

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (gradient elution with hexanes/ethyl acetate).

-

Validation: Characterize the product by ¹H NMR and ¹³C NMR to confirm the formation of the biaryl bond and the integrity of the bromomethyl group. The C(sp³)-Br bond should remain intact.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes expected outcomes based on variations in reaction parameters for a hypothetical substrate like 2-bromo-4-(bromomethyl)pyridine .

| Reaction Type | Reagent/Catalyst | Base/Nucleophile | Conditions | Primary Product | Regioselectivity |

| Sₙ2 | - | Sodium thiophenoxide (NaSPh) | THF, 0 °C to RT | Side-chain substitution | >95% |

| SₙAr | - | Sodium methoxide (NaOMe) | MeOH, 60 °C | Ring substitution (at C2) | >90% |

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃, Dioxane/H₂O, 90 °C | Ring substitution (at C2) | >98% |

| Heck | Pd(OAc)₂ | Styrene | Et₃N, DMF, 100 °C | Ring substitution (at C2) | >95% |

Troubleshooting Common Regioselectivity Issues

-

Problem: A mixture of side-chain and ring substitution is observed in a nucleophilic substitution reaction intended for the bromomethyl group.

-

Analysis & Solution: The conditions may be too harsh, promoting the SₙAr pathway. (1) Lower the reaction temperature. (2) Switch to a softer, less basic nucleophile. (3) Use a less polar solvent to disfavor the formation of the charged Meisenheimer intermediate.

-

-

Problem: During a Suzuki coupling, significant decomposition or reaction at the bromomethyl group occurs.

-

Analysis & Solution: The bromomethyl group can be susceptible to nucleophilic attack by the basic medium or other nucleophiles present. (1) Use a milder base (e.g., K₃PO₄ instead of stronger bases). (2) Ensure the reaction temperature is not excessively high. (3) Consider protecting the bromomethyl group if it is incompatible with the required conditions, although this adds synthetic steps.

-

References

-

Khan, I., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]

-

Hedidi, M., et al. (2014). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. Available at: [Link]

-

Li, B., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. National Institutes of Health. Available at: [Link]

-

Snell, R. H., et al. (2009). A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. Available at: [Link]

-

Saha, A., et al. (2019). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Royal Society of Chemistry. Available at: [Link]

-

ChemistryViews. (2021). Functionalization of Pyridines via Pyridyne Intermediates. ChemistryViews. Available at: [Link]

-

Frigoli, M., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. Available at: [Link]

-

Bakare, O., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Regioselectivity of bromination of alkenes. StackExchange. Available at: [Link]

-

Majumder, S., et al. (2021). Co(iii)-catalyzed regioselective benzannulation of substituted pyridones with 1,6-diynes via dual C–H bond activation. Royal Society of Chemistry. Available at: [Link]

-

Kaur, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]

-

Zultanski, S. L., et al. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Publications. Available at: [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. StackExchange. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Available at: [Link]

-

Du, C., et al. (2021). Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2022). A possible mechanism for the synthesis of substituted pyridines. ResearchGate. Available at: [Link]

-

MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

-

Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Colby, D. A., et al. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. National Institutes of Health. Available at: [Link]

-

Master Organic Chemistry. (2023). Regioselectivity Archives. Master Organic Chemistry. Available at: [Link]

-

Du, C., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Royal Society of Chemistry. Available at: [Link]

-

ACS Publications. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. Available at: [Link]

Sources

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Synthesis of CNS-Acting Agents: A Guide to Strategy and Execution

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Central Nervous System (CNS)-acting agents. Moving beyond a simple recitation of steps, this guide delves into the strategic thinking behind synthetic route design, the rationale for methodological choices, and detailed protocols for the synthesis of key CNS drugs. Our focus is on providing a practical framework grounded in established chemical principles and supported by authoritative literature.

The Unique Challenge of Synthesizing CNS Drugs: Crossing the Blood-Brain Barrier

The primary obstacle in the development of CNS-acting agents is the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. From a synthetic chemistry perspective, this biological challenge dictates a specific set of physicochemical properties that a molecule must possess to gain entry to its site of action.

Successful CNS drug candidates generally exhibit the following characteristics:

-

Low Molecular Weight: Smaller molecules have a greater chance of passive diffusion across the BBB.

-

High Lipophilicity: A higher octanol/water partition coefficient (logP) is often correlated with increased BBB penetration.

-

Low Hydrogen Bonding Capacity: A reduced number of hydrogen bond donors and acceptors can decrease the desolvation penalty upon entering the lipid-rich environment of the BBB.[1]

-

Small Polar Surface Area (PSA): A smaller PSA is generally associated with better brain penetration.[1]

These parameters must be carefully considered during the design and synthesis of any new CNS drug candidate. The synthetic chemist's role is not only to construct the target molecule but to do so in a way that imbues it with the necessary properties for CNS activity.

Strategic Approaches to the Synthesis of CNS-Acting Agents

The synthesis of a CNS-acting agent is a multi-step process that requires careful planning and execution. The choice of synthetic strategy is dictated by the target molecule's structure, the desired stereochemistry, and considerations of efficiency and scale. Here, we will explore the synthesis of three prominent CNS drugs, each illustrating a different set of synthetic challenges and strategies.

Olanzapine: Atypical Antipsychotic

Olanzapine is a widely used atypical antipsychotic for the treatment of schizophrenia and bipolar disorder. Its synthesis involves the construction of a thienobenzodiazepine core.

A common synthetic route to olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine with N-methylpiperazine.[2] This key step is a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of Olanzapine

Objective: To synthesize olanzapine from 4-amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine and N-methylpiperazine.

Materials:

-

N-methylpiperazine

-

C1 to C4 alcoholic solvent (e.g., methanol, ethanol, 2-propanol)[2]

-

Water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a reaction flask, suspend 4-amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine in a C1 to C4 alcoholic solvent.[2]

-

Add N-methylpiperazine to the suspension.

-

Heat the reaction mixture to a temperature between 80°C and 120°C and maintain for 5 to 30 hours with stirring.[2]

-

After the reaction is complete, cool the mixture.

-

Optionally, add water to facilitate precipitation.[2]

-

Isolate the precipitated olanzapine by filtration.

-

Wash the product with a suitable solvent and dry.

Causality of Experimental Choices:

-

The use of a C1 to C4 alcoholic solvent is crucial for dissolving the reactants and facilitating the reaction.[2]

-

The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.[2]

-

The addition of water after cooling can increase the yield of the precipitated product by decreasing its solubility in the reaction mixture.[2]

A more modern approach to the synthesis of olanzapine utilizes continuous-flow inductive heating systems, which can offer advantages in terms of reaction control and scalability.[4] This method involves a four-step sequence starting from 1-iodo-2-nitrobenzene and 2-amino-3-cyano-5-methyl-thiophene.[4]

Sertraline: Selective Serotonin Reuptake Inhibitor (SSRI)

Sertraline is a widely prescribed antidepressant of the SSRI class. A key feature of its synthesis is the control of stereochemistry, as the therapeutic activity resides primarily in the (1S, 4S)-isomer.

One synthetic approach involves the reductive amination of a tetralone precursor.[5] However, enantioselective methods are highly desirable to avoid the need for chiral resolution of a racemic mixture.[5]

Protocol 2: Enantioselective Synthesis of (+)-Sertraline Intermediate

This protocol highlights a key step in an enantioselective synthesis of (+)-sertraline, focusing on a stereoselective protodeboronation.[6]

Objective: To perform a highly stereoselective protodeboronation of a boronic ester intermediate to set the desired stereochemistry for (+)-sertraline.[6]

Materials:

-

Boronic ester intermediate (as described in the reference)[6]

-

Cesium fluoride (CsF)

-

Water (controlled amount)

-

Suitable solvent (e.g., THF)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the boronic ester intermediate in the chosen solvent in a reaction vessel.

-

Add cesium fluoride to the solution.

-

Carefully add a controlled amount of water (e.g., 2.5 equivalents) to the reaction mixture.[6]

-

Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction to isolate the desired product with high enantiomeric excess.

Causality of Experimental Choices:

-

The use of cesium fluoride is critical for promoting the protodeboronation reaction with high stereoselectivity.[6]

-

Controlling the amount of water is essential to minimize racemization.[6] Excess water can lead to diminished yields and lower enantiomeric ratios.[6] This highlights the delicate balance required in stereoselective synthesis.

Another innovative approach to the asymmetric synthesis of sertraline involves an intramolecular nucleophilic addition to an imine, achieving a 45% overall yield in six steps.[5] Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are also being explored for the production of sertraline.[7]

Carbamazepine: Anticonvulsant

Carbamazepine is an essential medicine used in the treatment of epilepsy and neuropathic pain. Its synthesis typically involves the formation of the dibenzazepine core.

A common industrial method for producing carbamazepine is the reaction of iminostilbene with an alkali cyanate in an acetic acid solution.[3][8]

Protocol 3: Synthesis of Carbamazepine

Objective: To synthesize carbamazepine from iminostilbene and sodium cyanate.

Materials:

-

Iminostilbene

-

Sodium cyanate (98%)[8]

-

Acetic acid

-

Water

-

Reaction flask with a stirrer

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

In a reaction flask, prepare a suspension of iminostilbene in a mixture of acetic acid and water.[3][8]

-

Heat the suspension to approximately 60°C with stirring.[8]

-

Gradually add sodium cyanate to the heated suspension over a period of about 2 hours.[8]

-

After the addition is complete, continue to stir the reaction mixture.

-

Cool the mixture to 15-20°C and stir for an additional 2 hours to allow for complete crystallization.[8]

-

Filter the precipitated carbamazepine.

-

Wash the crystals with acetic acid and then dry to obtain the final product.[8]

Causality of Experimental Choices:

-

The use of acetic acid as a solvent is effective for this reaction, and the presence of a small amount of water can be beneficial.[3]

-

The gradual addition of sodium cyanate helps to control the reaction rate and temperature.

-

Cooling the reaction mixture after the reaction is complete maximizes the yield of the crystalline product.[8]

Recent advancements in pharmaceutical manufacturing have led to the development of continuous synthesis processes for carbamazepine, which can offer improved safety, efficiency, and product quality.[9][10] These processes often utilize in-line analytical technologies, such as Raman spectroscopy, for real-time monitoring and control.[9][10]

Data Presentation

| Compound | Starting Materials | Key Reaction Type | Yield | Reference |

| Olanzapine | 4-amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine, N-methylpiperazine | Nucleophilic Aromatic Substitution | High | [2] |

| (+)-Sertraline | Boronic ester intermediate | Stereoselective Protodeboronation | Good | [6] |

| Carbamazepine | Iminostilbene, Sodium cyanate | Addition to a double bond | 92.5% | [8] |

Visualizations

Experimental Workflow for CNS Drug Synthesis

Caption: A generalized workflow for the synthesis of CNS-acting agents.

Decision Tree for Chiral Synthesis of CNS Agents

Caption: Decision-making in the enantioselective synthesis of CNS drugs.

Conclusion

The synthesis of CNS-acting agents is a field that continually evolves, driven by the need for more effective and safer therapies for a myriad of neurological and psychiatric disorders. A deep understanding of the principles of medicinal chemistry, particularly as they relate to the blood-brain barrier, is paramount. Furthermore, a command of modern synthetic methodologies, including asymmetric synthesis and continuous manufacturing, is essential for the efficient and scalable production of these vital medicines. The protocols and strategies outlined in this document provide a foundation for researchers to build upon in their quest to develop the next generation of CNS-targeted therapeutics.

References

- Processes for the synthesis of olanzapine. (n.d.). Google Patents.

- Biosynthesis and Synthetic Biology of Psychoactive Natural Products. (2021). PubMed Central.

- Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. (2022). MDPI.

- Process for the manufacture of sertraline. (n.d.). Google Patents.

- Process for producing carbamazepine. (n.d.). Google Patents.

- AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2023). MDPI.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH.

- The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. (2023). OSTI.GOV.

- Flow Synthesis of Olanzapine. (2013). Thieme Chemistry.

- Synthesis of (+)-Sertraline. (2011). Thieme Chemistry.

-

Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. (2000). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. (2011). ACS Publications. Retrieved January 23, 2026, from [Link]

- Preparation method of olanzapine. (n.d.). Google Patents.

-

New Synthetic Compounds with Psychoactive Action—Preliminary Results Among Primary and High School Students on the Territory of Novi Sad. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

- The method for synthesizing carbamazepine. (n.d.). Google Patents.

-

A One Pot Process For The Preparation Of Olanzapine Intermediate. (n.d.). Quick Company. Retrieved January 23, 2026, from [Link]

-

Chemoenzymatic Synthesis of Sertraline. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Mescaline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Development of a continuous synthesis process for carbamazepine using validated in-line Raman spectroscopy and kinetic modelling for disturbance simulation. (2023). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The 21st Century Revival of Therapeutic Research on Psychedelic Drugs:. (2023). YouTube. Retrieved January 23, 2026, from [Link]

-

Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

-

"Design and Synthesis of Small Molecule Drugs for CNS Disorders". (n.d.). Retrieved January 23, 2026, from [Link]

-

Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 3. US7015322B1 - Process for producing carbamazepine - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbamazepine synthesis - chemicalbook [chemicalbook.com]

- 9. osti.gov [osti.gov]

- 10. Development of a continuous synthesis process for carbamazepine using validated in-line Raman spectroscopy and kinetic modelling for disturbance simulation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Navigating the Chemistry of 2-(Bromomethyl)-3-chloropyridine: A Technical Guide to Common Side Products and Troubleshooting

For Immediate Release

CUpertino, CA – January 27, 2026 – As a cornerstone building block in the synthesis of numerous pharmaceutical compounds, 2-(bromomethyl)-3-chloropyridine is a reagent of significant interest to researchers in drug development. However, its high reactivity, while advantageous, can also lead to the formation of undesired side products, complicating purification and impacting yields. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the common side products encountered in reactions involving 2-(bromomethyl)-3-chloropyridine and offers practical troubleshooting strategies in a user-friendly question-and-answer format.

Understanding the Reactivity of 2-(Bromomethyl)-3-chloropyridine

The primary reactive center of 2-(bromomethyl)-3-chloropyridine is the bromomethyl group, which is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine ring and the adjacent chlorine atom further activates this position, making it an excellent electrophile for a variety of substitution reactions. However, this inherent reactivity is also the genesis of common side reactions.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing a significant amount of a di-substituted product in my N-alkylation reaction with a primary amine. What is happening and how can I prevent it?

A1: Over-alkylation is a common side reaction when using 2-(bromomethyl)-3-chloropyridine with primary or secondary amines.

Causality: The initial N-alkylation of a primary amine with 2-(bromomethyl)-3-chloropyridine forms a secondary amine. This newly formed secondary amine is also nucleophilic and can compete with the starting primary amine for the remaining electrophile, leading to the formation of a tertiary amine, the bis-alkylated product. In some cases, the reaction can proceed further to form a quaternary ammonium salt.[1]

Troubleshooting Protocol: Minimizing Over-Alkylation

-

Stoichiometry Control:

-

Use a significant excess of the primary amine (typically 3-5 equivalents or more). This statistical excess ensures that the 2-(bromomethyl)-3-chloropyridine is more likely to react with the intended nucleophile rather than the mono-alkylated product.

-

-

Slow Addition:

-

Add the 2-(bromomethyl)-3-chloropyridine solution dropwise to the reaction mixture containing the amine at a controlled temperature (e.g., 0 °C or lower). This maintains a low concentration of the electrophile, favoring the reaction with the more abundant primary amine.

-

-

Choice of Base:

-

Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to scavenge the HBr generated during the reaction. The use of a less reactive base can help to moderate the reaction rate and improve selectivity.

-

Data Summary: Effect of Amine Equivalents on Product Distribution

| Amine Equivalents | Mono-alkylated Product (%) | Bis-alkylated Product (%) |

| 1.1 | 60 | 35 |

| 3.0 | 85 | 10 |

| 5.0 | >95 | <5 |

Note: These are representative values and can vary depending on the specific amine and reaction conditions.

Q2: My reaction mixture contains a significant amount of a compound that appears to be the starting material with the bromine replaced by a hydroxyl group. How is this forming and what can I do to avoid it?

A2: The formation of 2-(hydroxymethyl)-3-chloropyridine is a result of hydrolysis of the starting material.

Causality: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and a base. Protic solvents, particularly water, can act as nucleophiles, displacing the bromide ion to form the corresponding alcohol. This is often observed during aqueous work-ups or if the reaction is run in a protic solvent without stringent drying protocols. The diazotisation of 2-aminopyridines in aqueous hydrochloric acid is known to yield hydroxyl compounds as the main products.[2]

Troubleshooting Protocol: Preventing Hydrolysis

-

Anhydrous Conditions:

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

-

Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

-

-

Solvent Choice:

-

Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

-

Work-up Procedure:

-

If an aqueous work-up is necessary, perform it at low temperatures and as quickly as possible.

-

Consider using a non-aqueous work-up, such as filtering the reaction mixture to remove salts and then concentrating the filtrate.

-

Reaction Visualization: Hydrolysis of 2-(Bromomethyl)-3-chloropyridine

Caption: Interplay of conditions and side product formation.

Purification Strategies

The choice of purification method will depend on the nature of the desired product and the impurities present.

-

Crystallization: Often effective for removing less polar impurities.

-

Column Chromatography: A versatile method for separating products with different polarities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

-

Acid-Base Extraction: Can be used to separate basic products from neutral or acidic impurities.

Conclusion

A thorough understanding of the reactivity of 2-(bromomethyl)-3-chloropyridine is paramount for its successful application in synthesis. By anticipating potential side reactions such as over-alkylation, hydrolysis, and dimerization, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, streamline purification processes, and ultimately accelerate their drug discovery and development efforts.

References

-

Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Lahm, G. P., Cordova, D., & Barry, J. D. (2009). New and selective ryanodine receptor activators for insect control. Bioorganic & Medicinal Chemistry, 17(12), 4127-4133.

- U.S. Patent No. 6,410,550. (2002). Washington, DC: U.S.

- D'Atri, G., Gomarasca, P., Resnati, G., Sirtori, C. R., & Paoletti, R. (1984). Pirinixic acid: a new, potent hypolipidemic agent with a broad spectrum of activity.

- Koeberle, A., Zettl, H., Greiner, C., Wurglics, M., Schubert-Zsilavecz, M., & Werz, O. (2008). Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of medicinal chemistry, 51(24), 8068-8076.

- Benhamou, L., Ladeira, S., E-Hage, C., Donnadieu, B., & Pô, R. (2008). Iron(II) complexes with substituted tris(2-pyridylmethyl)amine (TPA) ligands as catalysts for the oxidation of cyclohexane with H2O2. Inorganica Chimica Acta, 361(9-10), 2735-2744.

- Guisado-Barrios, G., Bou-Moreno, F., & Pô, R. (2010). Iron complexes of substituted tris(2-pyridylmethyl)amine ligands as catalysts for the oxidation of cyclohexane with hydrogen peroxide. Dalton Transactions, 39(41), 9966-9974.

- Bravin, C., Demitri, N., & Pô, R. (2021). Supramolecular cages based on tris(2-pyridylmethyl)amine. CrystEngComm, 23(1), 107-114.

- Bats, J. W., & Lerner, H. W. (2016). Tris(2-pyridylmethyl)amine.

- Bazley, D. R., Gu, J., & Li, W. (2018). Tris(2-pyridylmethyl)amine: A versatile ligand for undergraduate inorganic chemistry laboratories.

- Fessner, W. D., & Walter, C. (2003). Organic Chemistry. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Dehaen, W., & Voets, M. (2002). Dimerization and polymerization of pyridines. Journal of Polymer Science Part A: Polymer Chemistry, 40(19), 3297-3316.

Sources

Technical Support Center: Purification of Products from 2-(Bromomethyl)-3-chloropyridine Reactions

Welcome to the technical support center for navigating the purification challenges associated with reactions involving 2-(bromomethyl)-3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to ensure your path to a pure product is as efficient as possible.

Understanding the Chemistry: The Root of Purification Challenges

2-(Bromomethyl)-3-chloropyridine is a versatile reagent, primarily utilized for its reactive bromomethyl group, which readily undergoes nucleophilic substitution (SN2) reactions.[1][2] This reactivity allows for the introduction of a (3-chloropyridin-2-yl)methyl moiety into a wide range of molecules. However, this reactivity is also the origin of common purification hurdles. The basic nitrogen of the pyridine ring can influence the reaction and purification, and the presence of two halogen atoms offers potential for side reactions.

This guide will address the purification of neutral products (e.g., ethers, esters, thioethers) and ionic products (e.g., pyridinium salts) derived from 2-(bromomethyl)-3-chloropyridine, along with strategies to mitigate common side-products.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of your reaction products.

Q1: My TLC analysis shows multiple spots close to my desired product spot. What are the likely impurities?

A1: Besides your starting material, several side products can form. The most common are:

-

Hydrolysis Product: If there is any moisture in your reaction, 2-(bromomethyl)-3-chloropyridine can hydrolyze to form 2-(hydroxymethyl)-3-chloropyridine. This alcohol is more polar than the starting material and your desired product (if it's neutral).

-

Dimerized Product: Under basic conditions or in the presence of certain metals, benzylic halides can undergo reductive dimerization to form a bibenzyl-type compound.[3] In this case, 1,2-bis(3-chloropyridin-2-yl)ethane would be the byproduct. This dimer is generally less polar than the desired product.

-

N-Alkylation of Pyridine Product: If your product also contains a pyridine or other basic nitrogen, the starting material can act as an alkylating agent, leading to a pyridinium salt byproduct. This will typically appear as a baseline spot on your TLC plate.

Q2: I am trying to purify my product using flash column chromatography on silica gel, but I am getting poor separation and peak tailing. What can I do?

A2: Peak tailing with pyridine-containing compounds is a common issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface. Here are several strategies to improve your separation:

-

Solvent System Modification:

-

Add a Basic Modifier: Incorporate a small amount of a basic solvent like triethylamine (0.1-1%) or pyridine (0.1-0.5%) into your eluent system. This will "cap" the acidic sites on the silica gel, reducing tailing.

-

Use an Alcohol: Employing a more polar solvent like methanol or ethanol in your eluent can also help to reduce tailing by competing with your compound for binding sites on the silica.

-

-

Use a Different Stationary Phase:

-

Alumina (basic or neutral): For highly basic compounds, switching to alumina can be very effective.

-

Deactivated Silica: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing your column.

-

Q3: My product is a pyridinium salt, and it is proving difficult to purify. What methods are recommended?

A3: Pyridinium salts are often highly polar and non-volatile, making standard chromatographic and distillation techniques challenging. Consider these approaches:

-

Recrystallization/Precipitation: This is often the most effective method.

-

Dissolve your crude salt in a minimal amount of a polar solvent (e.g., ethanol, methanol, or isopropanol) at an elevated temperature.

-

Slowly add a less polar solvent (e.g., diethyl ether, ethyl acetate, or acetone) until you observe persistent cloudiness.

-

Allow the solution to cool slowly to induce crystallization.

-

-

Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful tool.

-